1,1,1,2,2-Pentafluoroheptan-3-one
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Overview
Description
1,1,1,2,2-Pentafluoroheptan-3-one is a fluorinated organic compound with the molecular formula C7H7F5O. This compound is part of the broader class of fluorinated ketones, which are known for their unique chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,2,2-Pentafluoroheptan-3-one can be synthesized through several methods. One common approach involves the fluorination of heptan-3-one using fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing environmental impact. Advanced techniques such as continuous flow reactors and catalytic fluorination are employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,2,2-Pentafluoroheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1,1,1,2,2-pentafluoroheptan-3-ol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1,2,2-Pentafluoroheptan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentafluoroheptan-3-one involves its interaction with specific molecular targets. The compound’s fluorinated structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
1,1,1,2,2-Pentafluoroheptan-3-one can be compared with other fluorinated ketones, such as:
1,1,1,3,3-Pentafluoropropane: Known for its use in refrigeration and insulation.
1,1,2,2,3-Pentafluoropropane: Used in various industrial applications.
1,1,1,2,2,3,3-Heptafluoro-3-(pentafluoroethoxy)propane: Studied for its unique chemical properties.
The uniqueness of this compound lies in its specific fluorination pattern and its potential applications in diverse fields. Its distinct chemical structure provides unique reactivity and properties that are valuable in both research and industrial contexts.
Properties
CAS No. |
426-66-4 |
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Molecular Formula |
C7H9F5O |
Molecular Weight |
204.14 g/mol |
IUPAC Name |
1,1,1,2,2-pentafluoroheptan-3-one |
InChI |
InChI=1S/C7H9F5O/c1-2-3-4-5(13)6(8,9)7(10,11)12/h2-4H2,1H3 |
InChI Key |
YKFGODOXZOKYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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